5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide
CAS No.:
Cat. No.: VC9793349
Molecular Formula: C10H7F2N3O2
Molecular Weight: 239.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7F2N3O2 |
|---|---|
| Molecular Weight | 239.18 g/mol |
| IUPAC Name | 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H7F2N3O2/c11-4-1-2-5(6(12)3-4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16) |
| Standard InChI Key | UWPNFBGKYHDMRK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1F)F)C2=NC(=C(O2)N)C(=O)N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)C2=NC(=C(O2)N)C(=O)N |
Introduction
Synthesis and Characterization
The synthesis of oxazole derivatives typically involves condensation reactions or cyclization processes. For example, the synthesis of 5-amino-2-phenyl-oxazole-4-carboxamide might involve the reaction of a suitable aldehyde with an oxazole precursor . Characterization methods include NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.
Biological Activity
While specific biological activity data for 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide is not available, oxazole derivatives are known for their potential in pharmaceutical applications, including anticancer, antibacterial, and antifungal activities. For instance, some oxazole compounds have shown promising results in anticancer studies due to their ability to inhibit cell growth or induce apoptosis .
Potential Applications
Given the general properties of oxazoles, 5-amino-2-(2,4-difluorophenyl)-1,3-oxazole-4-carboxamide could potentially be explored for its biological activity, particularly in areas such as:
-
Anticancer Research: Oxazoles have been studied for their anticancer properties, and modifications to the ring structure can enhance these effects.
-
Pharmaceutical Development: The compound's structure suggests it could be a candidate for drug development, especially if it exhibits favorable pharmacokinetic properties.
Data Table: Comparison of Related Oxazole Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| 5-Amino-2-(4-methoxyphenyl)-oxazole-4-carboxamide | C11H11N3O3 | 233.22 | Potential pharmaceutical applications |
| 5-Amino-2-phenyl-oxazole-4-carboxamide | C10H9N3O2 | 203.20 | Anticancer potential |
| 2-(2,6-Difluorophenyl)-5-methoxy-1,3-oxazole-4-carboxylic acid | C11H7F2NO4 | 255.17 | Research applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume